N-Isobutyl 2-bromo-6-fluorobenzylamine
CAS No.: 1355247-08-3
Cat. No.: VC0174085
Molecular Formula: C11H15BrFN
Molecular Weight: 260.15
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1355247-08-3 |
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Molecular Formula | C11H15BrFN |
Molecular Weight | 260.15 |
IUPAC Name | N-[(2-bromo-6-fluorophenyl)methyl]-2-methylpropan-1-amine |
Standard InChI | InChI=1S/C11H15BrFN/c1-8(2)6-14-7-9-10(12)4-3-5-11(9)13/h3-5,8,14H,6-7H2,1-2H3 |
Standard InChI Key | RZDDUPAGARNBIK-UHFFFAOYSA-N |
SMILES | CC(C)CNCC1=C(C=CC=C1Br)F |
Introduction
Chemical Properties and Structural Characteristics
Molecular Structure
The molecular formula indicates that N-Isobutyl 2-bromo-6-fluorobenzylamine consists of:
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11 carbon atoms
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15 hydrogen atoms
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1 bromine atom
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1 fluorine atom
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1 nitrogen atom
Its molecular weight is calculated as 260.15 g/mol . The structural arrangement includes both halogen substituents (bromine and fluorine) on the aromatic ring, which influence its electronic properties, reactivity, and interactions with biological targets.
Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 260.15 g/mol | |
Purity | ≥97% | |
Boiling Point | Not reported | - |
Melting Point | Not reported | - |
Density | Not reported | - |
Solubility | Soluble in organic solvents (assumed) |
The presence of halogens (bromine and fluorine) increases the compound's lipophilicity while also enhancing its potential for hydrogen bonding interactions with biological macromolecules.
Chemical Reactivity
N-Isobutyl 2-bromo-6-fluorobenzylamine exhibits reactivity typical of halogenated aromatic amines:
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Electrophilic Substitution: The electron-withdrawing effects of bromine and fluorine reduce the reactivity of the aromatic ring towards electrophilic substitution.
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Nucleophilic Reactions: The amine group can participate in nucleophilic substitution reactions.
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Reductive Amination: The benzylamine moiety can undergo reductive amination to form secondary or tertiary amines.
Synthesis and Industrial Production
Laboratory Synthesis
The synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine typically involves:
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Starting Material: The reaction begins with 2-bromo-6-fluorobenzyl chloride as the precursor.
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Nucleophilic Substitution: Isobutylamine reacts with the benzyl chloride derivative under controlled conditions to yield the target compound.
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Reaction Conditions: Organic solvents such as dichloromethane or toluene are used, often under reflux conditions to ensure complete conversion.
Reaction Scheme
Industrial Production
On an industrial scale, similar synthetic routes are followed but optimized for higher yields and purity:
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Use of industrial-grade reagents.
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Continuous flow reactors for consistent production quality.
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Stringent quality control measures to meet regulatory standards.
Applications in Research and Industry
Pharmaceutical Applications
N-Isobutyl 2-bromo-6-fluorobenzylamine serves as a precursor for synthesizing bioactive compounds:
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Drug Discovery: It is investigated for its potential as an intermediate in developing drugs targeting neurological disorders.
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Receptor Binding Studies: Its structure allows it to act as a ligand in receptor-ligand interaction studies.
Antimicrobial Properties
Preliminary studies suggest that halogenated benzylamines exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes.
Cytotoxic Effects
In vitro studies have shown that related compounds can induce apoptosis in cancer cells by interacting with cellular enzymes involved in apoptosis pathways.
Table: Cytotoxicity Data (Hypothetical)
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast) | ~15 | Induces apoptosis |
A549 (Lung) | ~12 | Cell cycle arrest |
Material Science Applications
The compound's halogen substituents make it suitable for developing specialty materials such as flame retardants or plasticizers due to their thermal stability and chemical inertness.
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